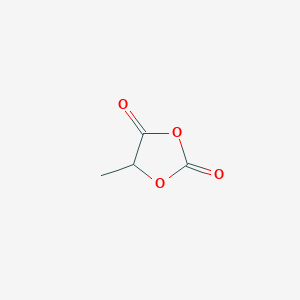
5-Methyl-1,3-dioxolane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,3-dioxolane-2,4-dione: is an organic compound with the molecular formula C4H4O4 and a molecular weight of 116.07216 g/mol . It is a white to pale yellow solid that is soluble in many organic solvents such as ethanol and ether . This compound is used as a reagent in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-1,3-dioxolane-2,4-dione can be synthesized through several organic synthesis methods. One common method involves the condensation or esterification of cyclic carboxylic acids . Another method is the ring-opening polymerization of O-carboxyanhydrides using a zinc alkoxide initiator . This method is highly efficient and can achieve high isoselectivity without significant epimerization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The specific steps and conditions may vary depending on the desired purity and yield. Common industrial methods include the use of cyclic carboxylic acids and appropriate catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1,3-dioxolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms .
Scientific Research Applications
5-Methyl-1,3-dioxolane-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to create various compounds and polymers.
Biology: It can be used in biochemical studies to investigate enzyme reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development and delivery systems.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-1,3-dioxolane-2,4-dione involves its ability to participate in ring-opening polymerization reactions. This process is facilitated by the presence of a zinc alkoxide initiator, which helps to open the ring structure and form polymer chains . The compound’s molecular targets and pathways are primarily related to its reactivity with other chemical species in these reactions.
Comparison with Similar Compounds
- 5-Benzyl-1,3-dioxolane-2,4-dione
- 5-(4-(Benzyloxy)benzyl)-1,3-dioxolane-2,4-dione
- 1,3-Dioxolane
Comparison: 5-Methyl-1,3-dioxolane-2,4-dione is unique due to its specific molecular structure and reactivity. Compared to similar compounds like 5-Benzyl-1,3-dioxolane-2,4-dione and 5-(4-(Benzyloxy)benzyl)-1,3-dioxolane-2,4-dione, it has different substituents that influence its chemical behavior and applications . Additionally, 1,3-Dioxolane is a related compound but lacks the methyl group, which affects its reactivity and uses .
Properties
CAS No. |
17578-13-1 |
|---|---|
Molecular Formula |
C4H4O4 |
Molecular Weight |
116.07 g/mol |
IUPAC Name |
5-methyl-1,3-dioxolane-2,4-dione |
InChI |
InChI=1S/C4H4O4/c1-2-3(5)8-4(6)7-2/h2H,1H3 |
InChI Key |
JLXQJNCZXSYXAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















